molecular formula C23H24N2O5S B11544889 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide

Cat. No.: B11544889
M. Wt: 440.5 g/mol
InChI Key: NTPFFAGBANHCGN-UHFFFAOYSA-N
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Description

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride to form the intermediate 2,4-dimethoxyphenylbenzenesulfonamide. This intermediate is then reacted with 4-methylphenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonamide group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-17-9-11-18(12-10-17)24-23(26)16-25(31(27,28)20-7-5-4-6-8-20)21-14-13-19(29-2)15-22(21)30-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

NTPFFAGBANHCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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